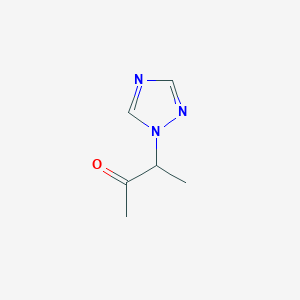

3-(1H-1,2,4-Triazol-1-yl)-2-butanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related triazole compounds involves multi-step chemical reactions that often include condensation, chlorination, and esterification reactions to achieve the desired triazole functionality. For instance, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, a related compound, was achieved from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid through these reactions, demonstrating the complex synthetic routes used to obtain triazole derivatives (Yan Shuang-hu, 2014).

Molecular Structure Analysis

Triazole derivatives are characterized using various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR. Quantum chemical calculations are often employed to further investigate their structure, vibrational frequencies, and chemical shift values, providing a comprehensive understanding of their molecular geometry and electronic behavior (M. Evecen et al., 2018).

Chemical Reactions and Properties

Triazole compounds engage in a wide range of chemical reactions, demonstrating their versatility. For example, gold(I) and palladium(II) complexes of triazoles have been synthesized and found to catalyze various chemical transformations, highlighting the reactivity and potential application of triazoles in catalysis (James R. Wright et al., 2013).

Physical Properties Analysis

Triazole derivatives exhibit diverse physical properties, which can be tailored by modifying their chemical structure. The study of their nonlinear optical properties, dipole moment, polarizability, and hyperpolarizability reveals the potential of triazole compounds in applications such as material science and optical devices (M. Evecen et al., 2018).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as their reactivity towards different organic substrates and their behavior in insertion, addition, and cycloaddition reactions, classify them as nucleophilic carbenes. This reactivity is essential for their application in organic synthesis and medicinal chemistry (D. Enders et al., 1996).

Wissenschaftliche Forschungsanwendungen

Molecular and Spectroscopic Analysis

3-(1H-1,2,4-Triazol-1-yl)-2-butanone and its derivatives have been studied for their molecular and spectroscopic behavior. For example, 4,4'-(butane-1,4-diyl)bis derivatives of this compound have been synthesized and characterized using various spectroscopic methods, including FT-IR, NMR, and quantum chemical calculations. These studies are essential for understanding the electronic behavior and potential applications of these compounds in various fields (Evecen et al., 2018).

Coordination Polymers

Compounds related to this compound have been used to construct coordination polymers with metals like Cu(II) and Cd(II). These coordination polymers have diverse structural frameworks and have been characterized using single crystal X-ray diffraction, IR spectra, and other methods. Such studies are crucial for developing new materials with potential applications in catalysis, molecular recognition, and more (Yang et al., 2013).

Photophysics and Photochemistry

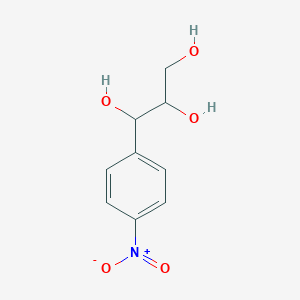

The photophysics and photochemistry of compounds related to this compound, such as triadimefon and triadimenol, have been studied in solution. These studies are significant for understanding the behavior of these compounds under different light conditions, which is vital in fields like agriculture and environmental science (Silva et al., 2001).

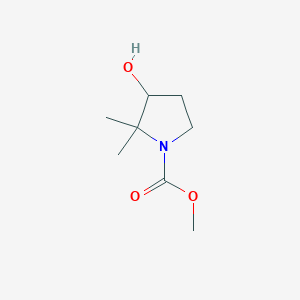

Heme Oxygenase Inhibition

Research on derivatives of this compound has led to the discovery of inhibitors for heme oxygenases, enzymes involved in heme catabolism. The study of these inhibitors is crucial for understanding and potentially treating diseases related to heme metabolism (Roman et al., 2010).

Synthesis and Biological Activity

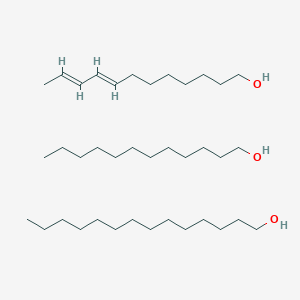

Several studies have focused on the synthesis of novel derivatives of this compound and evaluating their biological activities, such as antifungal properties. These investigations are essential for the development of new pharmaceuticals and agrochemicals (Tasaka et al., 1995).

Organocatalysis

Research has been conducted on the use of this compound derivatives in organocatalysis, which is crucial for developing efficient and sustainable chemical processes. These studies focus on understanding the interactions of these compounds with various catalysts and substrates (Ming et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1,2,4-triazol-1-yl)butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAGOYHWDZARPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N1C=NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B54610.png)

![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)

![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)